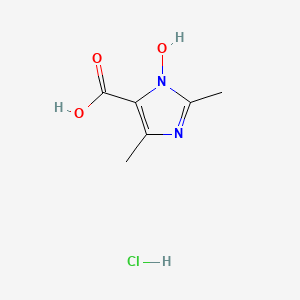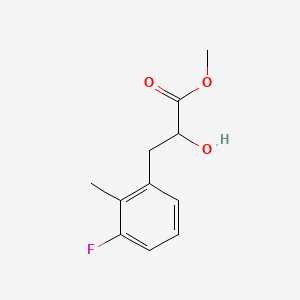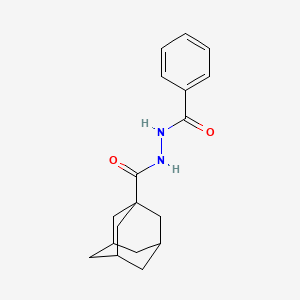
N'-(adamantane-1-carbonyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(adamantane-1-carbonyl)benzohydrazide is a compound that combines the unique structural features of adamantane and benzohydrazide Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while benzohydrazide is a derivative of hydrazine, often used in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(adamantane-1-carbonyl)benzohydrazide typically involves the reaction of adamantane-1-carboxylic acid with hydrazine hydrate to form adamantane-1-carbohydrazide. This intermediate is then reacted with benzoyl chloride under reflux conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for N’-(adamantane-1-carbonyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-(adamantane-1-carbonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane-1-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzohydrazide moiety .
Aplicaciones Científicas De Investigación
N’-(adamantane-1-carbonyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of N’-(adamantane-1-carbonyl)benzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or disrupt cellular processes. The adamantane moiety provides stability and enhances the compound’s ability to interact with biological targets, while the benzohydrazide group can form hydrogen bonds and other interactions with proteins and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
Adamantane derivatives: Such as amantadine and rimantadine, known for their antiviral properties.
Benzohydrazide derivatives: Including isoniazid, used as an antituberculosis drug.
Uniqueness
N’-(adamantane-1-carbonyl)benzohydrazide is unique due to the combination of the adamantane and benzohydrazide moieties. This dual structure imparts both stability and reactivity, making it a versatile compound for various applications. Its potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent, sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C18H22N2O2 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N'-benzoyladamantane-1-carbohydrazide |
InChI |
InChI=1S/C18H22N2O2/c21-16(15-4-2-1-3-5-15)19-20-17(22)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2,(H,19,21)(H,20,22) |
Clave InChI |
GMRKBTOYTFNOLW-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


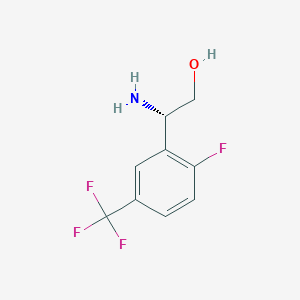

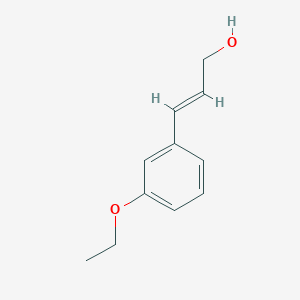
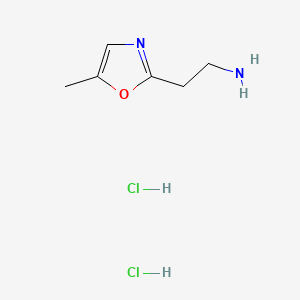
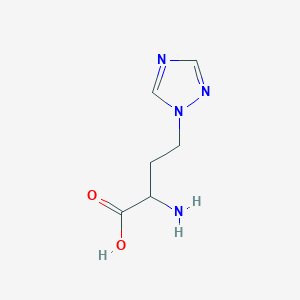

![tert-butyl N-[1-hydroxy-4-methyl-2-(propan-2-yl)pentan-3-yl]carbamate](/img/structure/B13585299.png)
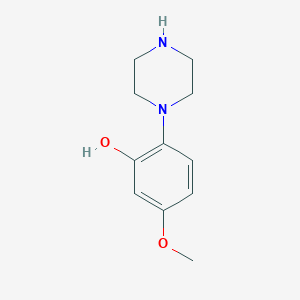
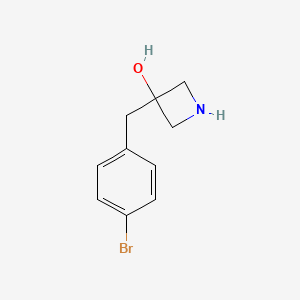
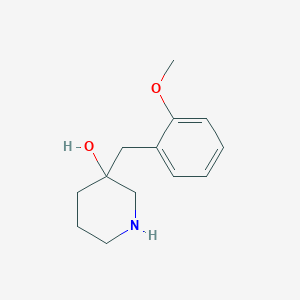
![2-[(3,4-Dichlorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13585326.png)
